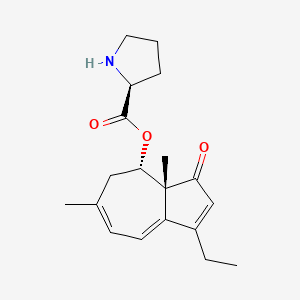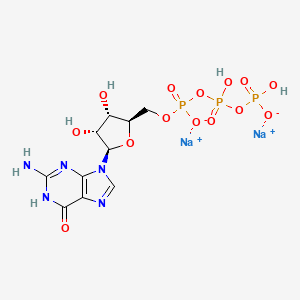
20beta-Dihydro Pregnenolone 3-sulfate-d5 (sodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
ADL-5859 hydrochloride is synthesized through a series of chemical reactions involving the formation of a spiro compound. The key steps include the reaction of a benzamide derivative with a chromene-piperidine compound under specific conditions to form the desired product .
Industrial Production Methods
The industrial production of ADL-5859 hydrochloride involves the optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
ADL-5859 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various derivatives of ADL-5859 hydrochloride, which can have different pharmacological properties .
Scientific Research Applications
ADL-5859 hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the delta opioid receptor and its role in pain management.
Biology: The compound is used to investigate the biological pathways involved in pain perception and modulation.
Medicine: ADL-5859 hydrochloride is being explored as a potential therapeutic agent for chronic pain conditions.
Industry: It is used in the development of new pain management drugs with improved safety profiles
Mechanism of Action
ADL-5859 hydrochloride exerts its effects by selectively activating the delta opioid receptor. This receptor is involved in the modulation of pain signals in the nervous system. By binding to this receptor, ADL-5859 hydrochloride can reduce the perception of pain without causing the side effects associated with activation of other opioid receptors such as the mu and kappa receptors .
Comparison with Similar Compounds
Similar Compounds
SNC80: Another delta opioid receptor agonist with similar properties but different chemical structure.
ADL5747: A compound with similar pharmacological effects but different potency and selectivity.
Uniqueness
ADL-5859 hydrochloride is unique due to its high selectivity for the delta opioid receptor and its oral bioavailability. This makes it a promising candidate for the development of new pain management therapies with fewer side effects compared to traditional opioids .
Properties
Molecular Formula |
C21H33NaO5S |
|---|---|
Molecular Weight |
425.6 g/mol |
IUPAC Name |
sodium;[(3S,8S,9S,10R,13S,14S,17S)-17-deuterio-10,13-dimethyl-17-[(1R)-1,2,2,2-tetradeuterio-1-hydroxyethyl]-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] sulfate |
InChI |
InChI=1S/C21H34O5S.Na/c1-13(22)17-6-7-18-16-5-4-14-12-15(26-27(23,24)25)8-10-20(14,2)19(16)9-11-21(17,18)3;/h4,13,15-19,22H,5-12H2,1-3H3,(H,23,24,25);/q;+1/p-1/t13-,15+,16+,17-,18+,19+,20+,21-;/m1./s1/i1D3,13D,17D; |
InChI Key |
JLKPXOMJAHGBHE-ZFXWVXHRSA-M |
Isomeric SMILES |
[2H][C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)[O-])C)C)[C@@]([2H])(C([2H])([2H])[2H])O.[Na+] |
Canonical SMILES |
CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C)C)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


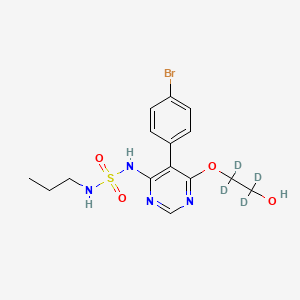
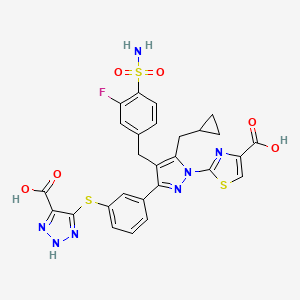
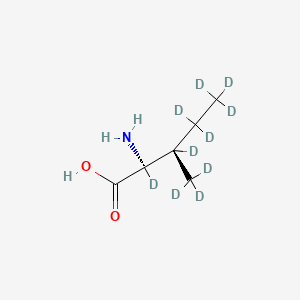

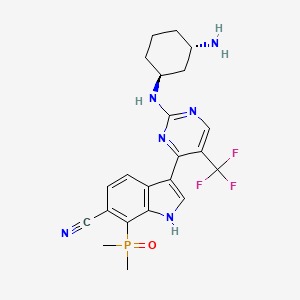
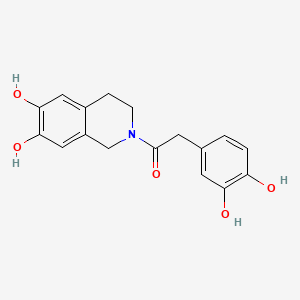
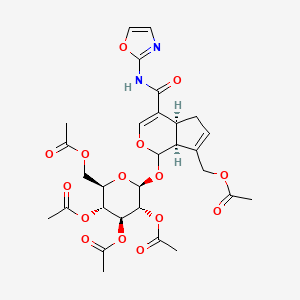
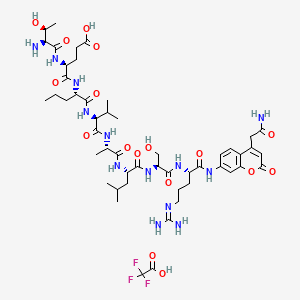
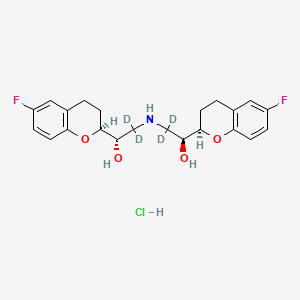
![3,4,5-trihydroxy-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]benzamide](/img/structure/B15143201.png)
![(2S)-2-[[4-[[(6R)-2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino](1,2,3,4,5-13C5)pentanedioic acid](/img/structure/B15143208.png)
